molecular formula C16H14N2O2S B3847462 3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one

3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one

Katalognummer B3847462
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: VYJDTXPDJXEJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MG-132 and is a proteasome inhibitor. The proteasome is a cellular complex responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome has been shown to have therapeutic benefits in various diseases, including cancer.

Wirkmechanismus

MG-132 works by inhibiting the proteasome, which is responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome leads to the accumulation of toxic proteins, which ultimately leads to cell death. MG-132 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and division, and reduction of inflammation. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MG-132 in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of protein degradation. However, one limitation is that MG-132 can also inhibit other cellular processes, such as autophagy and lysosomal degradation, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on MG-132, including the development of more potent and selective proteasome inhibitors, the investigation of MG-132 in combination with other therapies, and the exploration of MG-132 in other disease contexts. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MG-132 and its potential limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

MG-132 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, MG-132 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of toxic proteins and ultimately cell death. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MG-132 has been shown to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, respectively. In inflammatory diseases such as rheumatoid arthritis, MG-132 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

3-[2-(4-methylanilino)acetyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-10-15(19)18-13-4-2-3-5-14(13)21-16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJDTXPDJXEJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methylanilino)acetyl]-1,3-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Reactant of Route 5
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.